molecular formula C17H25NO4 B12986214 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Cat. No.: B12986214
M. Wt: 307.4 g/mol
InChI Key: LBIWKIAIYBNENP-AWEZNQCLSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its structure features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-2-amino-3-(4-ethylphenyl)propanoic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding benzyl alcohols or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Benzyl alcohols or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid is utilized in several research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: The compound is used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, especially those targeting neurological pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid depends on its application. In pharmaceutical research, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

    (S)-2-Amino-3-(4-ethylphenyl)propanoic acid: The unprotected form of the compound.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid: A similar compound with a methyl group instead of an ethyl group on the benzyl ring.

Uniqueness: The presence of the Boc protecting group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid makes it particularly useful in synthetic chemistry, as it allows for selective reactions at other functional groups without interference from the amino group. The ethyl group on the benzyl ring also provides unique steric and electronic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(2S)-2-[(4-ethylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

LBIWKIAIYBNENP-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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